molecular formula C14H16N2O4S2 B2886451 Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}thiophene-2-carboxylate CAS No. 899724-94-8

Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}thiophene-2-carboxylate

Cat. No.: B2886451
CAS No.: 899724-94-8
M. Wt: 340.41
InChI Key: KNCGVCXMHCYECE-UHFFFAOYSA-N
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Description

Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}thiophene-2-carboxylate is an organic compound that features a thiophene ring substituted with a carboxylate group and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with appropriate sulfonyl chlorides and amines. One common method involves the following steps:

    Formation of the sulfonamide intermediate: Thiophene-2-carboxylic acid is first converted to its acid chloride using reagents such as thionyl chloride. The resulting acid chloride is then reacted with 4-(dimethylamino)aniline to form the sulfonamide intermediate.

    Esterification: The sulfonamide intermediate is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group on the phenyl ring can be reduced to an amine using reagents such as tin(II) chloride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Amino-substituted phenyl derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}thiophene-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-4-methylthiophene-2-carboxylate: This compound has a similar thiophene ring structure but with different substituents.

    Methyl 3-sulfonylamino-2-thiophenecarboxylate: This compound also contains a sulfonamide group and a thiophene ring but differs in the position and nature of the substituents.

Uniqueness

Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}thiophene-2-carboxylate is unique due to the presence of the dimethylamino group on the phenyl ring, which can enhance its solubility and reactivity

Properties

IUPAC Name

methyl 3-[[4-(dimethylamino)phenyl]sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S2/c1-16(2)11-6-4-10(5-7-11)15-22(18,19)12-8-9-21-13(12)14(17)20-3/h4-9,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCGVCXMHCYECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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